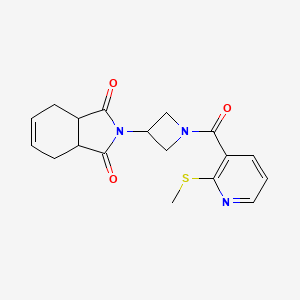

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRBJXKWWOVPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis of this compound generally involves multi-step procedures:

Step 1: Preparation of the 2-(methylthio)nicotinoyl intermediate, typically through the methylation of 2-mercaptonicotinic acid.

Step 2: Formation of the azetidine ring via cyclization reactions involving appropriate dihalides or equivalent precursors.

Step 3: Integration of the azetidine intermediate with the isoindoline moiety, possibly through nucleophilic substitution or condensation reactions.

Industrial Production Methods:

Industrial-scale production may streamline these processes through:

Optimizing reaction conditions to maximize yield and purity.

Employing catalytic agents to enhance reaction efficiency.

Utilizing continuous flow reactors to maintain consistent reaction environments.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones under appropriate oxidative conditions.

Reduction: Nitrogen-containing rings can undergo reduction to yield amines or partially saturated derivatives.

Substitution: Various substitutions can occur at the nitrogen or carbon atoms within the azetidine and isoindoline rings.

Common Reagents and Conditions:

Oxidation: Use of hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Employing lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogenation conditions.

Substitution: Halogenating agents, strong bases, or nucleophiles such as alkyl/aryl halides.

Major Products Formed:

Sulfoxides/Sulfones: Products from oxidation reactions.

Amines: Products from reduction processes.

Alkylated/Arylated derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Acts as an intermediate in multi-step synthesis for more complex molecular structures.

Study of Reaction Mechanisms: Used to elucidate pathways and mechanisms in organic reactions involving heterocycles and nitrogenous compounds.

Biology:

Molecular Probes: Employed in developing probes for studying biological pathways, particularly those involving sulfur and nitrogen metabolism.

Enzyme Inhibition Studies: Serves as a scaffold for designing inhibitors targeting specific enzymes.

Medicine:

Drug Development: Potential precursor or building block for pharmaceuticals, especially those targeting neural or cardiovascular systems.

Antimicrobial Agents: Investigated for antibacterial and antifungal properties due to its unique structural features.

Industry:

Specialty Chemicals: Utilized in manufacturing high-value specialty chemicals for various industrial applications.

Materials Science:

Mechanism of Action

Molecular Targets:

Enzymes: May inhibit or activate specific enzymes through binding to active sites or allosteric sites.

Receptors: Potential interaction with cellular receptors, modulating signaling pathways.

Pathways Involved:

Metabolic Pathways: Impacts pathways involving sulfur metabolism due to its sulfur-containing moiety.

Signal Transduction: Affects signal transduction pathways in cells, influencing cellular responses and functions.

Comparison with Similar Compounds

Target Compound

- Substituent: 1-(2-(Methylthio)nicotinoyl)azetidin-3-yl.

- Key Features: The azetidine ring introduces conformational rigidity. The nicotinoyl group may engage in π-π stacking interactions with biological targets.

Analog 1 : 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 1873-11-6)

- Substituent : 2-Hydroxyethyl.

- Key Features: The hydroxyethyl group increases hydrophilicity, likely reducing blood-brain barrier penetration compared to the target compound. Limited commercial availability (discontinued across multiple quantities) suggests challenges in synthesis or stability .

Analog 2 : 2-(Propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Substituent : Isopropyl.

- Higher volatility compared to the target compound due to reduced molecular weight.

Comparative Data Table

Research Implications and Limitations

- Structural Advantages of Target Compound: The methylthio-nicotinoyl-azetidine substituent offers a balance of rigidity and lipophilicity, making it a candidate for targeting hydrophobic binding pockets in enzymes or receptors.

- Analog 2’s isopropyl group may limit applications requiring steric flexibility.

Biological Activity

The compound 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an isoindole moiety and a nicotinoyl group. Its molecular formula and weight are essential for understanding its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 294.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. Preliminary studies have shown that the compound may inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar isoindole derivatives displayed activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. In a study focusing on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited dose-dependent cytotoxicity. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive functions. The compound appears to modulate neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning processes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various isoindole derivatives found that those with methylthio substituents showed enhanced activity against multidrug-resistant strains .

- Cancer Cell Line Testing : In vitro tests on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment .

- Neuroprotection in Rodent Models : Rodent studies indicated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal death and preserved motor function .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound could modulate neurotransmitter receptors, enhancing synaptic transmission.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Critical steps include:

- Azetidine ring formation : Reacting nicotinoyl derivatives with azetidine precursors under controlled temperatures (e.g., 60–80°C) and anhydrous conditions to prevent hydrolysis .

- Isoindole-dione coupling : Using propargyl sulfonium salts or epoxy intermediates in presence of catalysts (e.g., p-TSA) to achieve regioselectivity .

- Purification : Column chromatography (e.g., PE/EtOAc gradients) or recrystallization to isolate the product with >90% purity . Optimization tips: Adjust solvent polarity (e.g., DMF for polar intermediates), monitor reaction progress via TLC, and use inert atmospheres for oxygen-sensitive steps .

Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.93 ppm for vinyl protons, δ 179.0 ppm for carbonyl carbons) confirm structural motifs like the azetidine and isoindole-dione rings .

- Mass spectrometry : HRMS (e.g., [M+H]+ at m/z 238.0896) validates molecular weight and fragmentation patterns .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis ensure >95% purity .

Q. How should researchers handle solubility challenges and storage to maintain compound integrity?

- Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions; sonication or mild heating (≤40°C) may aid dissolution .

- Storage : Store lyophilized powder at -20°C under argon to prevent oxidation. For short-term use, refrigerate solutions (4°C) with desiccants .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound's biological activity, considering structural analogs?

- In vitro cytotoxicity assays : Use MTT or ATP-based viability tests on cancer cell lines (e.g., HeLa or MCF-7), comparing results to norcantharimide analogs (IC₅₀ values typically 5–20 µM) .

- Target engagement studies : Employ SPR (surface plasmon resonance) or fluorescence polarization to assess binding affinity to kinases or proteases .

- Structural-activity relationships (SAR) : Modify the methylthio or nicotinoyl groups to evaluate potency changes, guided by computational docking .

Q. How can computational chemistry be integrated into experimental design to predict reaction outcomes?

- Reaction path simulation : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic attack on azetidine) .

- Condition optimization : Machine learning algorithms analyze variables (e.g., solvent, temperature) from historical data to recommend high-yield conditions .

- Retrosynthetic planning : Tools like ICSynth (inspired by ICReDD) decompose the target molecule into feasible precursors, prioritizing commercially available reagents .

Q. How should discrepancies in synthesis yields or bioactivity data across studies be analyzed and resolved?

- Yield discrepancies : Compare reaction scales (e.g., 0.3 mmol vs. bulk synthesis), catalyst loadings, or purification methods (e.g., column vs. recrystallization) .

- Bioactivity variability : Validate assay protocols (e.g., cell passage number, incubation time) and cross-check with standardized controls (e.g., cisplatin for cytotoxicity) .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate confounding factors like solvent residues or stereochemical impurities .

Q. What statistical experimental design methods are applicable to optimize synthesis parameters efficiently?

- Factorial design : Screen variables (temperature, solvent ratio) in a 2³ design to identify critical factors affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., catalyst concentration vs. reaction time) to pinpoint optimal conditions .

- Taguchi arrays : Minimize experimental runs while maximizing data robustness, particularly for multi-step syntheses .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.